Product packaging for 1-Cyclopropylethane-1,2-diamine(Cat. No.:CAS No. 1156284-81-9)

1-Cyclopropylethane-1,2-diamine

Cat. No.: B2785727
CAS No.: 1156284-81-9
M. Wt: 100.165
InChI Key: HFFYPAUHJWQGKG-UHFFFAOYSA-N
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Description

1-Cyclopropylethane-1,2-diamine (also known as N-Cyclopropylethylenediamine) is a high-purity, specialized chemical intermediate of significant value in research and development for the pharmaceutical and agrochemical industries. This strained-ring primary aliphatic amine serves as a critical synthetic building block for introducing the cyclopropyl moiety into target molecules, a structural feature known to enhance metabolic stability, potency, and binding affinity in active compounds . Its primary research application lies in the synthesis of novel antibacterial agents, most notably as a key intermediate in the development of fluoroquinolone antibiotics such as Ciprofloxacin, Enrofloxacin, and Sparfloxacin . Beyond pharmaceuticals, it functions as an important precursor in the synthesis of agricultural chemicals, including plant protection agents and herbicides like various chlorocyclopropyl-s-triazines . Researchers utilize this compound in diverse synthetic transformations, including the preparation of complex amine derivatives and coordination complexes . The compound is characterized as a volatile, colorless to transparent liquid with an ammonia-like odor, and it is miscible with water and common organic solvents such as methanol and ethanol . As a highly reactive amine, it is incompatible with strong acids, oxidizers, and acid chlorides . This product is intended For Research Use Only. It is not for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12N2 B2785727 1-Cyclopropylethane-1,2-diamine CAS No. 1156284-81-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c6-3-5(7)4-1-2-4/h4-5H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFYPAUHJWQGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Pathways of 1 Cyclopropylethane 1,2 Diamine

Nucleophilic and Electrophilic Reactions of the Amine Functionalities

The chemical behavior of 1-cyclopropylethane-1,2-diamine is largely dictated by the presence of its two primary amine groups. These amine functionalities possess lone pairs of electrons on the nitrogen atoms, rendering them nucleophilic and basic.

Nucleophilic Reactions:

As nucleophiles, the amine groups can react with a variety of electrophilic species. A common reaction is nucleophilic substitution, where the amine displaces a leaving group on an electrophilic carbon atom. encyclopedia.pub For instance, the reaction with alkyl halides can lead to N-alkylated derivatives. The reactivity in these substitution reactions can be influenced by the steric hindrance around the nitrogen atoms and the nature of the electrophile.

The amine groups can also participate in acid-base reactions, readily protonating in the presence of acids to form ammonium (B1175870) salts. smolecule.com This basicity is a key characteristic of amines and influences their behavior in various chemical environments.

Electrophilic Reactions:

While the primary reactivity of the amine groups is nucleophilic, they can undergo reactions with strong electrophiles. For instance, reactions with acylating or sulfonylating agents would lead to the formation of amides or sulfonamides, respectively. These reactions are fundamental in modifying the properties of the diamine for various applications.

Formation of Schiff Bases and their Derivatives

A significant reaction pathway for this compound involves the condensation reaction with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases. shahucollegelatur.org.innih.gov This reaction is characterized by the formation of a carbon-nitrogen double bond, also known as an imine or azomethine group. shahucollegelatur.org.in

The general mechanism for Schiff base formation involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration. nih.gov Given that this compound possesses two primary amine groups, it can react with two equivalents of a carbonyl compound to form a bis-Schiff base.

The resulting Schiff bases are versatile intermediates and can be further modified. For example, the imine bond can be reduced to a secondary amine. These Schiff bases and their metal complexes have been a subject of interest due to their potential applications in coordination chemistry and catalysis. shahucollegelatur.org.inresearchgate.net The structure of the Schiff base can be tailored by varying the carbonyl compound used in the synthesis, allowing for the creation of a diverse range of derivatives with different steric and electronic properties. researchgate.net

Reactant 1Reactant 2 (Carbonyl Compound)Product TypeKey Feature
This compoundAldehyde (e.g., Salicylaldehyde)Schiff BaseFormation of C=N bond shahucollegelatur.org.in
This compoundKetoneSchiff BaseFormation of C=N bond nih.gov

Cyclization Reactions and Heterocyclic Compound Formation

The bifunctional nature of this compound, with its two nucleophilic amine groups, makes it a valuable precursor for the synthesis of various heterocyclic compounds. mdpi.com These reactions typically involve the reaction of the diamine with a reagent containing two electrophilic centers, leading to the formation of a cyclic structure.

For instance, reaction with dicarbonyl compounds or their equivalents can lead to the formation of five, six, or seven-membered rings containing two nitrogen atoms. The specific ring size and structure of the resulting heterocycle depend on the nature of the electrophilic partner.

The synthesis of nitrogen-containing heterocycles is of significant interest in medicinal chemistry and materials science. mdpi.com The use of this compound in such syntheses can introduce the unique cyclopropyl (B3062369) motif into the final heterocyclic framework, potentially influencing its biological activity or material properties. Research has shown that similar diamines are used in the preparation of fused heterocyclic derivatives. chemicalbook.comcrysdotllc.com

Reactant 1Reactant 2 (Biselectrophile)Resulting Heterocycle (Example)
This compoundDicarbonyl CompoundDiazepine derivative
This compoundPhosgene equivalentCyclic urea (B33335) derivative
This compoundCarbon disulfideCyclic thiourea (B124793) derivative

Functionalization for Ligand Design and Chiral Auxiliary Development

The presence of two nitrogen atoms makes this compound an excellent candidate for use as a bidentate ligand in coordination chemistry. ncert.nic.in Ligands are molecules or ions that bind to a central metal atom to form a coordination complex. The two nitrogen atoms can coordinate to a metal center, forming a stable chelate ring.

The properties of the resulting metal complex can be fine-tuned by modifying the diamine backbone. For example, the synthesis of Schiff base derivatives, as discussed in section 3.2, can introduce additional donor atoms and alter the steric and electronic environment around the metal center. shahucollegelatur.org.in

Furthermore, if this compound is used in its enantiomerically pure form, it can serve as a chiral ligand for asymmetric catalysis. rsc.org Chiral ligands are crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. d-nb.info

In addition to its role as a ligand, chiral this compound can also be employed as a chiral auxiliary. nih.govtcichemicals.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a diastereoselective reaction. After the desired stereochemistry has been established, the auxiliary can be removed. The development of new and efficient chiral auxiliaries is an active area of research in organic synthesis. nih.gov

ApplicationKey FeatureExample of Use
Ligand DesignBidentate N,N-donorFormation of metal complexes
Chiral AuxiliaryStereodirecting groupAsymmetric synthesis nih.govtcichemicals.com
Asymmetric CatalysisChiral ligandEnantioselective transformations rsc.org

Coordination Chemistry and Metal Complexation of 1 Cyclopropylethane 1,2 Diamine

Ligand Design Principles Utilizing 1-Cyclopropylethane-1,2-diamine

The design of ligands is a crucial aspect of developing effective metal-based catalysts. The properties of a ligand, such as its steric bulk and electronic characteristics, directly influence the reactivity and selectivity of the resulting metal complex. This compound offers a distinct combination of these properties.

The cyclopropyl (B3062369) group attached to the ethylenediamine (B42938) backbone introduces significant steric hindrance. This bulkiness can create a well-defined chiral pocket around the metal center, which is essential for achieving high enantioselectivity in asymmetric reactions. The rigid nature of the cyclopropyl ring helps to restrict the conformational flexibility of the ligand, leading to more predictable and controlled coordination geometries.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes involving this compound typically involves the reaction of the diamine ligand with a suitable metal precursor in an appropriate solvent.

A variety of transition metal complexes with this compound and its derivatives have been synthesized and characterized. These complexes are often prepared for their potential applications in catalysis.

Ruthenium (Ru): Ruthenium complexes are widely used in asymmetric hydrogenation and transfer hydrogenation reactions. ajchem-b.commdpi.com The synthesis of Ru(II) complexes with diamine ligands is well-established and often involves the reaction of a ruthenium precursor like [RuCl2(PPh3)3] with the diamine ligand. mdpi.combendola.com Spectroscopic techniques such as NMR, IR, and UV-Vis are used to confirm the coordination of the diamine to the ruthenium center. nih.govnih.gov For instance, in Ru(II) polypyridyl complexes, the coordination of the diamine can be confirmed by changes in the UV-Vis absorption and emission spectra. researchgate.net

Copper (Cu): Copper complexes with chiral diamines are effective catalysts for various asymmetric reactions, including conjugate additions. nih.govrug.nl The synthesis typically involves reacting a copper(I) or copper(II) salt with the diamine ligand.

Palladium (Pd): Palladium complexes are renowned for their catalytic activity in cross-coupling reactions. snnu.edu.cnmdpi.com Cationic palladium(II) complexes containing phosphine (B1218219) and diamine ligands have been synthesized and characterized. nih.gov

Nickel (Ni): Nickel(II) complexes with diamine ligands have been synthesized and their structures investigated. buffalostate.eduresearchgate.net These complexes can exhibit different coordination geometries, such as square-planar or square-pyramidal, depending on the specific ligand and reaction conditions. buffalostate.edumdpi.com

Cobalt (Co): Cobalt complexes with chiral diamines have been explored as catalysts for asymmetric hydrogenation. nih.govuit.no Mechanistic studies have been conducted to understand the role of different cobalt species in the catalytic cycle. nih.gov

Rhodium (Rh): Rhodium complexes are highly effective catalysts for a range of transformations, including asymmetric hydrogenation and cycloaddition reactions. rug.nlfluorochem.co.ukresearchgate.netnih.gov The synthesis of rhodium complexes with chiral diamines is a common strategy for developing new asymmetric catalysts. researchgate.net

Zinc (Zn): Zinc complexes with diamine ligands have been synthesized and utilized in catalytic reactions. semanticscholar.orgd-nb.info The coordination of the diamine to the zinc center can be confirmed by spectroscopic methods and X-ray crystallography. semanticscholar.org

While transition metal complexes of this compound are more extensively studied due to their catalytic applications, main group metal complexes are also of interest. For example, complexes with metals like lanthanum have been used in asymmetric Michael reactions. nih.gov The coordination chemistry of diamines with main group elements can lead to unique structural motifs and reactivity.

Structural Analysis of Coordination Compounds via X-ray Crystallography

For metal complexes of this compound, X-ray crystallography can confirm the coordination of the diamine ligand to the metal center and reveal the conformation of the chelate ring. The data obtained from crystal structures is crucial for understanding the structure-activity relationships in catalysis. For example, the crystal structure of a rhodium complex with a chiral diene ligand was used to predict the stereoselectivity of a catalytic reaction. researchgate.net Similarly, the structures of nickel(II) complexes with aminopyridine ligands have been determined by X-ray diffraction, revealing square-pyramidal and square-planar geometries. buffalostate.edu In the case of zinc complexes with hydrazone-based ligands, single-crystal X-ray diffraction has been used to elucidate their structures. semanticscholar.org

The following table provides an example of the type of structural data that can be obtained from X-ray crystallography for a hypothetical metal complex of this compound.

ParameterValue
Metal-N1 Bond Length (Å)2.10
Metal-N2 Bond Length (Å)2.12
N1-Metal-N2 Bond Angle (°)85.5
Coordination GeometryDistorted Octahedral

Catalytic Applications of Metal Complexes Derived from this compound

The primary interest in metal complexes of this compound stems from their application in asymmetric catalysis. The chiral environment created by the ligand allows for the enantioselective synthesis of a wide range of valuable molecules.

Asymmetric Hydrogenation: This is a key reaction for the synthesis of chiral alcohols and amines, which are important building blocks for pharmaceuticals and other fine chemicals. wikipedia.org Ruthenium, rhodium, and iridium complexes with chiral diamine ligands are highly effective catalysts for the asymmetric hydrogenation of ketones, imines, and alkenes. ajchem-b.comwikipedia.org The use of a chiral diamine like this compound can lead to high enantioselectivities. ajchem-b.com For example, Ru(II) complexes with N-sulfonylated 1,2-diamines have shown excellent performance in the asymmetric transfer hydrogenation of ketones. ajchem-b.com

Conjugate Addition: This reaction, also known as the Michael addition, is a powerful method for carbon-carbon bond formation. rsc.org Copper complexes of chiral ligands are often used to catalyze the enantioselective conjugate addition of various nucleophiles to α,β-unsaturated compounds. nih.govrug.nl Iron-catalyzed conjugate addition reactions have also been reported. mdpi.com

Cycloadditions: Cycloaddition reactions are valuable for the construction of cyclic molecules. wikipedia.org Metal complexes can catalyze various types of cycloadditions, including [2+1], [3+2], and [4+2] reactions. acs.orgnih.govsemanticscholar.org For instance, rhodium complexes are known to catalyze [5+2+1] cycloadditions. nih.gov Gold(I) complexes have been used in cycloadditions of propargyl substrates. ntnu.edu The chiral environment provided by this compound can be exploited to achieve enantioselective cycloadditions.

The table below summarizes the catalytic performance of a hypothetical metal complex of this compound in a representative asymmetric reaction.

ReactionSubstrateCatalyst Loading (mol%)Enantiomeric Excess (ee %)Yield (%)
Asymmetric HydrogenationAcetophenone0.59899
Conjugate AdditionCyclohexenone1.09592
[3+2] CycloadditionNitrone with Alkene2.09085

Ligand Cooperativity and Bifunctional Catalysis

Ligand cooperativity in catalysis refers to a scenario where both the metal center and the ligand actively participate in the transformation of a substrate. In bifunctional catalysis, a single catalyst possesses two distinct functional groups that work in concert to promote a chemical reaction. beilstein-journals.orgnih.gov The this compound framework is an excellent scaffold for designing such bifunctional catalysts.

The design principle involves modifying the diamine ligand so that one nitrogen atom coordinates with a metal center, which typically functions as a Lewis acid to activate an electrophile. The second nitrogen atom is functionalized to incorporate another catalytic group, such as a Brønsted acid, Brønsted base, or a hydrogen-bond donor (like a urea (B33335) or thiourea (B124793) group). beilstein-journals.orgnih.gov This secondary group can then interact with the nucleophile, positioning it for an optimal stereoselective reaction. rsc.orgnih.gov

This dual activation model, where the ligand and metal play separate, cooperative roles, is a powerful strategy for achieving high efficiency and enantioselectivity in asymmetric synthesis. nih.govnih.gov For example, in a metal-catalyzed aza-Henry reaction, the metal-diamine complex would activate the imine, while a basic functional group on the ligand would deprotonate the nitroalkane, facilitating its addition.

The table below outlines potential bifunctional catalyst designs based on the this compound scaffold and their proposed roles in a representative catalytic cycle.

Catalyst Design (based on this compound)Metal Center (Lewis Acid)Functional Group on LigandProposed Role of Functional GroupTarget Asymmetric Reaction
Design ACu(II)Thiourea MoietyHydrogen-bond donor to orient the nucleophileMichael Addition
Design BZn(II)Tertiary AmineBrønsted base to deprotonate the pronucleophileAza-Henry Reaction
Design CRu(II)Sulfonamide MoietyBrønsted acid to activate the nucleophileFriedel-Crafts Alkylation
Design DRh(I)Phosphine MoietyModify steric/electronic environment of the metalAsymmetric Hydrogenation

This table is illustrative and presents conceptual designs for bifunctional catalysts based on established principles of catalyst development.

Detailed research has demonstrated the effectiveness of similar bifunctional systems. For instance, catalysts based on 1,2-diaminocyclohexane have been successfully used in the phase-transfer C-alkylation of glycine (B1666218) and alanine (B10760859) derivatives. sci-hub.se In these systems, a copper-salen complex derived from the diamine scaffold creates a chiral environment that directs the stereochemical outcome of the alkylation. sci-hub.se The cooperative action between the Lewis acidic metal center and the ligand framework is crucial for achieving high enantiomeric excesses. nih.gov The development of catalysts based on this compound would follow these successful precedents, with the unique steric and electronic influence of the cyclopropyl group potentially offering new advantages in reactivity and selectivity.

Advanced Spectroscopic and Structural Elucidation of 1 Cyclopropylethane 1,2 Diamine

High-Resolution NMR Spectroscopic Analysis (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed picture of the molecular framework of 1-Cyclopropylethane-1,2-diamine by probing the magnetic environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the cyclopropyl (B3062369) ring, the ethylenediamine (B42938) backbone, and the amine groups. The cyclopropyl protons typically appear in the upfield region (approx. 0-1.0 ppm) as complex multiplets due to geminal and vicinal coupling. The methine proton on the carbon adjacent to the cyclopropyl group and a nitrogen atom would likely resonate as a multiplet. The methylene (B1212753) protons of the ethylenediamine portion would also produce complex multiplets. Protons of the primary and secondary amine groups will appear as broad signals whose chemical shifts can be concentration and solvent-dependent. For instance, in a derivative of (±)this compound, specific proton signals have been reported. google.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum offers complementary information, with each unique carbon atom producing a distinct signal. The highly shielded carbons of the cyclopropyl ring are characteristically found at very low chemical shifts, with the parent cyclopropane (B1198618) resonating at -2.7 ppm. docbrown.info The two carbons of the ethane-1,2-diamine backbone would appear at distinct chemical shifts, reflecting their different substituents (one bonded to the cyclopropyl group and a nitrogen, the other to two nitrogen atoms).

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguous signal assignment. A COSY spectrum would reveal ¹H-¹H coupling correlations, helping to trace the connectivity of the proton network through the ethylenediamine backbone and into the cyclopropyl ring. researchgate.net An HSQC spectrum correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s). researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
Cyclopropyl CH₂~0.2 - 0.8~3 - 10Complex multiplets in ¹H spectrum.
Cyclopropyl CH~0.8 - 1.5~10 - 20Methine proton of the cyclopropyl group.
Backbone CH (adjacent to cyclopropyl)~2.5 - 3.2~55 - 65Chemical shift influenced by both cyclopropyl and amino groups.
Backbone CH₂~2.7 - 3.5~40 - 50Methylene group of the ethylenediamine moiety.
NH/NH₂Variable (broad)N/AShift and appearance are solvent and concentration dependent.

Mass Spectrometric Analysis for Structure and Fragmentation Pathways

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of this compound and for deducing its structure through the analysis of its fragmentation patterns. The nominal mass of the compound is 100.16 g/mol . bldpharm.com

Under typical electron impact (EI) ionization, the molecule would lose an electron to form a molecular ion (M⁺•) with a mass-to-charge ratio (m/z) of 100. The presence of nitrogen atoms makes the molecule susceptible to characteristic fragmentation pathways, primarily α-cleavage. msu.edu This process involves the cleavage of a C-C bond adjacent to a nitrogen atom, which is a favored process because it leads to the formation of a stable, resonance-stabilized iminium cation.

Key fragmentation pathways would include:

Loss of an ethylamine (B1201723) radical: Cleavage of the bond between the two carbons of the ethane (B1197151) backbone, leading to a fragment containing the cyclopropyl group and the adjacent iminium ion.

Cleavage of the cyclopropyl ring: The cyclopropyl group can undergo ring-opening, followed by fragmentation. The molecular ion of cyclopropane itself is often strong, but loss of a hydrogen atom to form a stable allyl cation (m/z 41) is also common. msu.edu

Loss of ammonia (B1221849): Fragmentation involving the loss of a neutral ammonia molecule (NH₃) from the molecular ion is another possibility for primary amines.

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments, confirming the elemental composition (C₅H₁₂N₂). Predicted collision cross-section data for various adducts, such as [M+H]⁺ and [M+Na]⁺, can also be calculated to aid in identification. uni.lu

Table 2: Predicted Mass Spectrometric Data for this compound Adducts
AdductCalculated m/zPredicted Collision Cross Section (CCS) (Ų)
[M]⁺100.09950117.2
[M+H]⁺101.10733117.4
[M+Na]⁺123.08927125.5
[M+K]⁺139.06321123.5

Data sourced from PubChem. uni.lu

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment

Since this compound possesses two stereocenters, it can exist as enantiomers and diastereomers. Chiral chromatography is the definitive method for separating these stereoisomers and quantifying the enantiomeric and diastereomeric purity of a sample. researchgate.net

High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) is the standard approach. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating chiral amines. sigmaaldrich.com The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

For example, the diastereomers of a complex derivative of (±)this compound have been successfully separated using supercritical fluid chromatography. google.com The specific conditions employed a Chiralpak AD-H column, which is a cellulose-based CSP, demonstrating the feasibility of this technique for resolving stereoisomers of this scaffold. google.com The mobile phase composition, flow rate, and detection wavelength are optimized to achieve baseline resolution between the stereoisomeric peaks, allowing for accurate quantification of purity. researchgate.net

Table 3: Example Chiral Separation Conditions for a this compound Derivative
ParameterCondition
TechniqueSupercritical Fluid Chromatography (SFC)
Stationary PhaseChiralpak AD-H, 5 µm
Mobile Phase30% Ethanol, 70% CO₂

Conditions as reported for the separation of diastereomers of a derivative. google.com

X-ray Diffraction Studies of this compound Derivatives

Single-crystal X-ray diffraction is the most powerful method for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. whiterose.ac.uk This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern to build a detailed model of the electron density, from which atomic positions can be determined with high precision.

Theoretical and Computational Chemistry of 1 Cyclopropylethane 1,2 Diamine

Quantum Chemical Calculations of Electronic Structure and Bonding

There is no specific literature found that details quantum chemical calculations, such as Density Functional Theory (DFT) or other ab initio methods, applied to 1-Cyclopropylethane-1,2-diamine. Such studies would be crucial for understanding the electron distribution, molecular orbital energies, and the nature of the chemical bonds within the molecule, particularly the interplay between the cyclopropyl (B3062369) ring and the diamine functionality.

Conformational Analysis and Stereochemical Prediction

A thorough conformational analysis, which would identify the most stable three-dimensional arrangements of the molecule, has not been published for this compound. The presence of a flexible ethylenediamine (B42938) chain and a stereocenter at the carbon atom attached to the cyclopropyl group suggests a complex conformational space and the existence of stereoisomers. mdpi.com While computational methods are ideally suited for predicting the relative energies of different conformers and the stereochemical outcomes of reactions, no such studies specific to this compound are available. nih.gov

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions. rsc.org For this compound, this could involve modeling its synthesis or its reactions with other molecules. While computational studies on reaction mechanisms involving other diamines exist, there are no specific published models for the reaction mechanisms of this compound. northwestern.eduornl.gov

Molecular Dynamics Simulations of this compound and its Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their interactions with their environment over time. nih.gov No MD simulation studies for this compound have been found in the public literature. Such simulations would be invaluable for understanding its behavior in solution, its potential interactions with biological macromolecules, and its aggregation properties.

Applications in Advanced Materials and Supramolecular Chemistry

General Role of Diamines as Monomers or Building Blocks for Polymeric Materials

In polymer chemistry, diamines are fundamental monomers used in step-growth polymerization to produce a variety of high-performance polymers. Their two amine functional groups can react with complementary functional groups, such as those in diacyl chlorides, dicarboxylic acids, or diisocyanates, to form amide (in polyamides) or urea (B33335) (in polyureas) linkages, respectively.

The structure of the diamine, including the nature of the hydrocarbon backbone, significantly influences the properties of the resulting polymer. Factors such as chain flexibility, steric hindrance, and the presence of cyclic structures can affect the material's thermal stability, mechanical strength, and solubility. For a hypothetical polymer incorporating 1-Cyclopropylethane-1,2-diamine, the cyclopropyl (B3062369) group would be expected to impart a degree of rigidity and unique stereochemical properties to the polymer chain.

Table 1: Potential Polymer Classes Utilizing Diamine Monomers

Polymer ClassCo-monomerLinkage FormedPotential Properties Influenced by Diamine Structure
PolyamidesDiacyl chlorides, Dicarboxylic acidsAmideThermal stability, mechanical strength, crystallinity
PolyimidesDianhydridesImideHigh-temperature resistance, chemical resistance
PolyureasDiisocyanatesUreaElasticity, toughness, abrasion resistance

General Integration of Diamines into Supramolecular Assemblies and Host-Guest Systems

Diamine moieties are frequently incorporated into larger molecular structures designed for supramolecular chemistry. Their ability to form hydrogen bonds and coordinate with metal ions makes them valuable components in the construction of self-assembling systems and in host-guest chemistry.

In host-guest systems, a larger "host" molecule can non-covalently bind a smaller "guest" molecule. Diamine units can be part of a host molecule, providing binding sites for guests, or they can be part of the guest itself, interacting with the host. The specific geometry and electronic properties of the diamine influence the selectivity and strength of these interactions. The cyclopropyl group in this compound could potentially offer unique steric and electronic features for molecular recognition in such systems.

General Role of Diamines as Precursors for Functional Materials and Nanomaterial Synthesis

Diamine compounds can serve as precursors or directing agents in the synthesis of various functional materials, including nanomaterials. They can act as ligands to stabilize metal nanoparticles, preventing their aggregation and controlling their growth and morphology.

Furthermore, diamines can be used in the synthesis of porous materials, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). In these materials, the diamine would act as a linker, connecting other molecular components to form a rigid, porous structure. The resulting materials can have applications in gas storage, catalysis, and separation technologies. The structure of this compound could lead to novel framework topologies and properties.

Emerging Research Directions and Future Perspectives for 1 Cyclopropylethane 1,2 Diamine Chemistry

Development of Novel and Sustainable Synthetic Routes

The advancement of applications for 1-cyclopropylethane-1,2-diamine is intrinsically linked to the availability of efficient and sustainable methods for its synthesis. Current research efforts are geared towards developing scalable and economically viable synthetic pathways that provide access to enantiomerically pure forms of the diamine.

Key strategies in this area include the development of asymmetric catalytic methods, which are crucial for producing specific stereoisomers. rsc.orgresearchgate.net The catalytic asymmetric synthesis of 1,2-diamines is a field of considerable interest due to their importance as building blocks for chiral ligands, organocatalysts, and biologically active molecules. rsc.orgresearchgate.net Methodologies such as the catalytic ring-opening of meso-aziridines and the diamination of alkenes are being explored for their potential to generate chiral 1,2-diamines with high efficiency and enantioselectivity. rsc.org

Furthermore, there is a strong emphasis on creating scalable processes that utilize inexpensive and readily available starting materials. A notable example is the development of a scalable synthetic route for non-racemic 1-cyclopropyl alkyl-1-amines, which employs affordable starting materials like cyclopropyl (B3062369) methyl ketone. google.com Such processes are well-suited for large-scale industrial production. google.com Researchers have also developed concise, four-step synthetic routes to access related N'-cyclopropylethane-1,2-diamine structures. dundee.ac.uk

Table 1: Emerging Synthetic Strategies for this compound

Synthetic StrategyDescriptionPotential Advantages
Asymmetric Catalytic Diamination The direct introduction of two amino groups across a double bond using a chiral catalyst. rsc.orgHigh atom economy, direct access to the 1,2-diamine core.
Catalytic Ring-Opening of Aziridines Opening of a meso-aziridine ring with an amine nucleophile, guided by a chiral catalyst to achieve desymmetrization. rsc.orgresearchgate.netHigh enantioselectivity, access to differentially substituted diamines.
Reductive Amination of α-Amino Ketones A multi-step process involving the synthesis of an α-amino ketone followed by reductive amination to install the second amine group.Modular approach allowing for variation in substituents.
Scalable Routes from Inexpensive Precursors Development of industrial-scale processes using low-cost starting materials and minimizing complex purification steps. google.comEconomic viability, increased accessibility for broader research.

Exploration of Untapped Reactivity Profiles and Transformations

The chemical behavior of this compound is dictated by its two primary functional groups: the nucleophilic amine centers and the strained cyclopropyl ring. While the reactivity of the amine groups in reactions like condensations and acid-base chemistry is well-understood, the interplay between the diamine backbone and the cyclopropyl moiety presents opportunities for discovering novel transformations. smolecule.com

Future research will likely focus on leveraging the specific stereochemistry and conformational rigidity imparted by the cyclopropyl group to control the outcomes of chemical reactions. The diamine can act as a bidentate ligand, coordinating to metal centers and directing subsequent transformations with high regio- and stereoselectivity.

Moreover, the cyclopropyl group itself can participate in unique chemical reactions. While known for its stability, under certain conditions, such as in the presence of transition metals, the strained ring can undergo ring-opening reactions, providing a pathway to more complex molecular architectures. Exploring these transformations could lead to the development of novel synthetic methodologies where this compound serves as a versatile chemical building block.

Rational Design of Highly Efficient Catalytic Systems

The rational design of catalysts involves using an understanding of structure-function relationships to create catalysts with improved activity, selectivity, and stability. frontiersin.org Chiral 1,2-diamines are well-established as highly effective ligands and organocatalysts in a multitude of asymmetric reactions. rsc.orgresearchgate.net The unique structural attributes of this compound make it an excellent candidate for the rational design of new catalytic systems.

Computational modeling and molecular dynamic simulations can be employed to predict how the diamine will interact with metal centers and substrates. rsc.org This allows for the in silico design of catalysts where the cyclopropyl group plays a key role in creating a well-defined chiral pocket around the active site. This pocket can enhance enantioselectivity by controlling the orientation of substrates as they approach the catalyst. frontiersin.org Strategies for rational design include modifying steric hindrance and remodeling interaction networks within the catalytic site to optimize performance. frontiersin.org

The development of such tailored catalysts is a significant future direction, with potential applications in asymmetric hydrogenation, C-C bond formation, and other key organic transformations. uni-regensburg.de By fine-tuning the electronic and steric properties of the ligand through derivatization of the amine groups, it is possible to create a family of catalysts optimized for specific reactions.

Table 2: Principles of Rational Catalyst Design with this compound

Design PrincipleApplication to this compoundDesired Outcome
Steric Hindrance The bulky cyclopropyl group can be used to block certain reaction pathways, favoring the desired stereochemical outcome. frontiersin.orgEnhanced enantioselectivity and diastereoselectivity.
Conformational Rigidity The fixed orientation of the cyclopropyl group reduces the number of available conformations of the catalyst-substrate complex.Increased predictability and efficiency of the catalytic cycle.
Chiral Environment The inherent chirality of the diamine backbone creates a chiral environment around a coordinated metal center.Asymmetric induction in the formation of chiral products.
Electronic Tuning Modification of the amine substituents allows for the fine-tuning of the ligand's electron-donating properties.Optimization of catalyst activity and stability.

Interdisciplinary Applications in Chemical Sciences

The versatile structure of this compound opens doors to a wide range of interdisciplinary applications, particularly in medicinal chemistry and materials science.

In medicinal chemistry, 1,2-diamine scaffolds are recognized as crucial components in a vast number of biologically active compounds and approved drugs. rsc.orgenamine.net They can form key hydrogen bonding interactions with biological targets such as enzymes and receptors. The incorporation of a cyclopropyl group can enhance metabolic stability and improve binding affinity. Derivatives of this compound could be investigated for a variety of therapeutic areas, building on the established activities of similar molecules in fields like anticancer and antimicrobial research. smolecule.com For example, related diamine structures have been incorporated into antiplasmodial agents. mdpi.com

In materials science, chiral diamines are used to construct advanced materials, including metal-organic frameworks (MOFs) and novel polymers. smolecule.com The well-defined stereochemistry of this compound can be used to impart chirality to these materials, which is a desirable property for applications in asymmetric catalysis, chiral separations, and nonlinear optics. Its ability to act as a building block in organic synthesis also makes it a valuable tool for creating new compounds for materials research. smolecule.com

Table 3: Potential Interdisciplinary Applications

FieldApplicationRole of this compound
Medicinal Chemistry Scaffold for Drug DiscoveryProvides a 3D-rich, chiral framework to enhance binding and pharmacological properties of new therapeutic agents. smolecule.comenamine.net
Catalysis Chiral Ligand/OrganocatalystForms highly selective catalysts for asymmetric synthesis, a cornerstone of modern pharmaceutical production. rsc.orgresearchgate.net
Materials Science Building Block for Chiral Polymers/MOFsIntroduces chirality and structural rigidity into advanced materials for specialized applications. smolecule.com
Chemical Biology Molecular ProbesServes as a core structure for the development of probes to study biological processes.

Q & A

Q. Basic Characterization

  • NMR Spectroscopy : 1^1H NMR confirms cyclopropane proton signals (δ 0.5–1.5 ppm) and amine protons (δ 1.5–3.0 ppm). 13^{13}C NMR identifies cyclopropane carbons (10–20 ppm) and ethylene carbons (40–50 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 115.1 for C5_5H11_{11}N2_2) and fragmentation patterns .
  • IR Spectroscopy : N-H stretching (3350–3400 cm1^{-1}) and C-N vibrations (1250–1350 cm1^{-1}) confirm amine functionality .

Advanced Analysis
X-ray crystallography resolves stereochemical ambiguities, particularly for chiral derivatives. Single-crystal diffraction data (e.g., space group P21_1/c) provide bond-length precision (±0.01 Å) and dihedral angles to assess cyclopropane ring strain .

How can researchers address contradictions in reported biological activities of this compound derivatives?

Q. Methodological Approach

  • Comparative Structural Analysis : Cross-reference bioactivity data with substituent effects. For example, notes that methyl or benzyl groups on the benzene ring alter receptor binding vs. unsubstituted analogs.
  • Dose-Response Studies : Replicate assays (e.g., IC50_{50} measurements) under standardized conditions (pH 7.4, 37°C) to isolate steric/electronic contributions .
  • Computational Modeling : Density Functional Theory (DFT) calculates HOMO/LUMO energies to predict reactivity discrepancies between theoretical and experimental results .

What strategies enhance the efficacy of this compound as a ligand in transition-metal catalysis?

Q. Advanced Design Principles

  • Steric Tuning : Bulky substituents (e.g., N-cyclopropyl groups) improve enantioselectivity in asymmetric hydrogenation by restricting metal coordination geometry .
  • Electronic Modulation : Electron-withdrawing groups (e.g., sulfonyl moieties) increase Lewis acidity of metal centers, accelerating oxidative addition steps in cross-coupling reactions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize charge-separated intermediates in catalytic cycles, as shown in vanadium(II) complex studies .

Case Study : In , [VCl2_2(diamine)2_2] complexes with N,N'-dialkyl substituents exhibited higher thermal stability (decomposition >200°C) due to reduced steric crowding vs. aryl-substituted analogs.

How does the cyclopropane ring influence the physicochemical properties of this compound?

Q. Basic Properties

  • Solubility : The cyclopropane ring increases hydrophobicity (logP ≈ 0.5) compared to linear analogs (logP ≈ -1.2), requiring methanol/water mixtures for dissolution .
  • Basicity : pKa_a values (≈9.5–10.5) are lower than ethylenediamine (pKa_a 10.7) due to ring strain destabilizing protonated forms .

Q. Advanced Applications

  • Coordination Chemistry : The rigid cyclopropane backbone enforces a trans configuration in metal complexes, enhancing catalytic selectivity in C-C bond formation .
  • Thermodynamic Stability : Photoionization studies () show reduced clustering efficiency with water vs. propane-1,2-diamine, attributed to steric hindrance .

What are the key considerations for designing derivatives of this compound with improved pharmacokinetic profiles?

Q. Advanced Methodology

  • Pro-drug Strategies : Acetylation of amine groups (e.g., N-Boc protection) enhances membrane permeability, with enzymatic cleavage in vivo restoring activity .
  • Metabolic Stability : Introducing electron-donating groups (e.g., methoxy) on aromatic substituents slows CYP450-mediated oxidation, as seen in .
  • Toxicity Screening : Ames tests and hepatocyte viability assays (e.g., HepG2 cells) prioritize derivatives with IC50_{50} >100 µM to minimize off-target effects .

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